2-Bromo-6-methylnicotinonitrile
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Overview
Description
2-Bromo-6-methylnicotinonitrile is an organic compound with the molecular formula C7H5BrN2 It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the second position and a methyl group at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylnicotinonitrile typically involves the bromination of 6-methylnicotinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the continuous flow synthesis method is often employed. This method involves the use of inexpensive, acyclic commodity-based raw materials and terminates in a batch crystallization process to yield high-purity this compound . This approach not only enhances the efficiency of the production process but also ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds and amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boron reagent.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium cyanide, and various amines are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and substituted amines.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Bromo-6-methylnicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anticancer activity and may be useful in the development of new cancer therapies.
Material Science: Its unique structure makes it valuable for the synthesis of advanced materials and polymers.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylnicotinonitrile largely depends on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in cancer cell proliferation. The exact pathways and molecular targets can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylnicotinonitrile
- 2-Fluoro-6-methylnicotinonitrile
- 2-Iodo-6-methylnicotinonitrile
Comparison
Compared to its halogenated analogs, 2-Bromo-6-methylnicotinonitrile is unique due to the specific reactivity of the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations. This balance of reactivity and stability makes this compound particularly useful in synthetic chemistry .
Properties
IUPAC Name |
2-bromo-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTNCEKLFCYPKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406192 |
Source
|
Record name | 2-Bromo-6-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155265-57-9 |
Source
|
Record name | 2-Bromo-6-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-methylpyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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